(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 5-(4-chlorophenyl)furan-2-yl group at the β-position and a thiophen-2-yl moiety at the α-position of the propenone system.
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2S/c18-13-5-3-12(4-6-13)16-10-8-14(20-16)7-9-15(19)17-2-1-11-21-17/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBVOVFSLFWKA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a furan ring and a thiophene ring, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcones, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of several chalcone derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.4 | Significant inhibition of cell proliferation |
| HepG2 | 12.8 | Induction of apoptosis |
| A549 | 18.6 | DNA damage and cell cycle arrest |
The compound demonstrated a lower IC50 value in HepG2 cells, indicating a higher potency compared to other tested lines .
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties . The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Research indicates that this compound downregulates the expression of COX-2 and iNOS, which are critical mediators in inflammation pathways. This was evidenced by a reduction in nitric oxide production in macrophage cultures treated with the compound.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro tests against various bacterial strains revealed significant antibacterial activity.
Case Study: Antimicrobial Testing
The following table summarizes the antimicrobial efficacy against selected pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 16 | Bactericidal |
| Pseudomonas aeruginosa | 64 | Moderate inhibition |
These findings indicate that the compound possesses notable antibacterial properties, particularly against Gram-negative bacteria like E. coli .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chalcone derivatives with modifications to the aryl or heterocyclic groups exhibit distinct physicochemical and biological properties. Key comparisons include:
Spectroscopic Characteristics
- IR Spectroscopy: The α,β-unsaturated carbonyl stretch appears at ~1640–1650 cm⁻¹ across analogues, with minor shifts depending on substituent electronegativity .
- ¹H-NMR : Thiophene protons resonate at δ 7.5–7.9 ppm, while furan protons appear upfield (δ 6.5–7.2 ppm). Chlorophenyl groups show characteristic splitting patterns at δ 7.3–7.6 ppm .
Research Implications and Gaps
- Bioactivity Data : The Target Compound lacks explicit antimicrobial or cytotoxic data in the reviewed literature, highlighting a need for targeted assays.
- Structure-Activity Relationships (SAR) : Systematic studies comparing thiophene vs. pyrrole/benzothiophene substituents could clarify optimal heterocyclic moieties for antifungal applications.
- Synthetic Optimization : Solvent-free or microwave-assisted methods (e.g., as in ) may improve yields and reduce reaction times for thiophene-containing chalcones.
Q & A
Q. Q1.1 (Basic): What synthetic strategies are optimized for preparing (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one with high stereochemical purity?
Methodological Answer: The Claisen-Schmidt condensation is widely employed for chalcone derivatives. For this compound:
- React 5-(4-chlorophenyl)furan-2-carbaldehyde with thiophen-2-ylacetone in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours .
- Recrystallize the crude product using ethanol or methanol via slow evaporation to obtain single crystals for XRD validation .
- Monitor reaction progress via TLC and confirm the E-configuration using NMR (J = 15–16 Hz for trans-vinylic protons) .
Q. Q1.2 (Advanced): How do solvent polarity and catalyst selection impact the regioselectivity and yield of this chalcone synthesis?
Methodological Answer:
- Solvent effects: Polar aprotic solvents (e.g., DMF) may accelerate enolate formation but risk side reactions. Ethanol balances solubility and reaction control .
- Catalysts: KOH or NaOH in aqueous ethanol promotes aldol condensation, while phase-transfer catalysts (e.g., TBAB) can enhance yields in biphasic systems. Computational studies (DFT) suggest that electron-withdrawing substituents on the aryl groups stabilize the transition state, reducing side products .
Structural and Electronic Properties
Q. Q2.1 (Basic): What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- XRD: Resolves the E-configuration and dihedral angles between the thiophene and furan-chlorophenyl moieties (e.g., ~40° as seen in analogous structures) .
- FT-IR: Confirm carbonyl stretch (~1650–1680 cm⁻¹) and absence of OH bands.
- NMR: ¹H NMR reveals vinylic protons (δ 7.5–8.0 ppm, J = 15–16 Hz) and aryl proton splitting patterns .
Q. Q2.2 (Advanced): How do HOMO-LUMO gaps and global chemical reactivity descriptors (e.g., electrophilicity index) inform its reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to determine HOMO-LUMO energies. For similar chalcones, HOMO-LUMO gaps of ~4.0 eV suggest moderate reactivity .
- Calculate electrophilicity index (ω = μ²/2η), where μ = chemical potential and η = hardness. Higher ω values (>1.5 eV) indicate susceptibility to nucleophilic attack, guiding functionalization strategies .
Biological Activity and Mechanistic Insights
Q. Q3.1 (Basic): What in vitro assays are suitable for evaluating antimicrobial activity, and how does this compound compare to analogs?
Methodological Answer:
- Use agar diffusion or microdilution assays against S. aureus and E. coli. For chalcone derivatives, MIC values typically range 25–100 µg/mL. Substituents like 4-chlorophenyl enhance lipophilicity, improving membrane penetration .
- Compare with fluorophenyl or methoxyphenyl analogs to establish structure-activity relationships (SAR). Chlorine’s electron-withdrawing effect may reduce redox-mediated toxicity .
Q. Q3.2 (Advanced): How do intermolecular interactions (e.g., C–H···π, halogen bonding) in the crystal lattice influence its solid-state stability and bioavailability?
Methodological Answer:
- Analyze XRD data for short contacts (e.g., Br···Cl, ~3.7 Å in analogous structures) and C–H···π interactions (2.8–3.2 Å). These interactions stabilize the lattice, reducing solubility but enhancing thermal stability .
- Use molecular dynamics simulations to predict dissolution rates in physiological media. Lower solubility may necessitate prodrug strategies for in vivo studies .
Computational and Experimental Data Integration
Q. Q4.1 (Advanced): How can DFT-derived electrostatic potential (ESP) maps guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Generate ESP maps to identify electron-deficient regions (e.g., carbonyl group) as targets for nucleophilic modifications.
- Correlate ESP profiles with docking results (e.g., binding to E. coli DNA gyrase) to prioritize derivatives. For example, introducing electron-donating groups at the furan ring may improve binding affinity .
Stability and Degradation
Q. Q5.1 (Basic): What conditions accelerate hydrolytic or photolytic degradation of this chalcone, and how can stability be improved?
Methodological Answer:
- Hydrolysis: Susceptible under acidic/alkaline conditions due to the α,β-unsaturated ketone. Monitor degradation via HPLC and identify products (e.g., retro-aldol fragments) .
- Photolysis: UV exposure induces E-to-Z isomerization. Use light-protected storage or add antioxidants (e.g., BHT) to stabilize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
